molecular formula C18H19N3O3 B2733178 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 448912-81-0

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B2733178
CAS No.: 448912-81-0
M. Wt: 325.368
InChI Key: UNNUSURRSNCNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anticancer agents. This benzamide derivative features a piperidine-substituted aniline core, a structural motif commonly found in molecules that modulate key biological pathways . Its primary research value lies in its potential as an inhibitor of the Hedgehog (Hh) signaling pathway. Abnormal activation of the Hh pathway is strongly implicated in the proliferation and survival of cancer cells, including those in basal cell carcinoma and medulloblastoma . Compounds with similar structural frameworks, combining a benzamide group with a piperidine ring, have demonstrated the ability to inhibit the Smoothened (Smo) receptor, a key component of the Hh pathway. Research suggests these molecules can compete with native ligands for the Smo binding pocket, leading to downstream suppression of pathway activity and exhibiting promising anti-proliferative effects in cellular models . Furthermore, related N-(piperidin-yl)benzamide derivatives have also been investigated as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. Such compounds have been shown to induce the expression of HIF-1α and its downstream target p21, thereby promoting the apoptosis of tumor cells in vitro . The nitro group on the benzamide ring offers a potential site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUSURRSNCNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The nitrobenzene derivative is then reacted with 4-(piperidin-1-yl)aniline to form the desired benzamide compound. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF (dimethylformamide).

    Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent.

Major Products

    Reduction: 3-amino-N-[4-(piperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Scientific Research Applications

The applications of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can be categorized into several key areas:

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It can participate in various chemical reactions such as:

  • Reduction : Leading to the formation of amine derivatives.
  • Substitution : Allowing for the creation of halogenated benzamide derivatives.

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Preliminary investigations suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Pharmaceutical Development

As a lead compound, this compound is being explored for its therapeutic potential in treating various diseases:

  • Cancer Therapy : Its ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its effects on different enzymes, suggesting potential uses in drug development for conditions like diabetes and hypertension.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Studies/Findings
Organic SynthesisBuilding block for complex moleculesReduction to amines, substitution reactions
Biological ActivityPotential antimicrobial and anticancer propertiesIn vitro studies demonstrating efficacy
Pharmaceutical DevelopmentLead compound in drug discoveryInvestigations into enzyme inhibition

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains showed that derivatives of this compound exhibited substantial antimicrobial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Physicochemical Comparisons

Key Observations:

Nitro Positioning : The nitro group’s position (meta vs. para) significantly influences electronic properties and steric interactions. For example, 4-nitro derivatives (e.g., Entry 5) may exhibit distinct receptor-binding profiles compared to meta-nitro analogs .

Heterocyclic Modifications : Piperidine and piperazine derivatives (Entries 1, 4, 5) enhance solubility and modulate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Electron-Withdrawing Groups : Trifluoromethyl (Entry 2) and nitro (Entry 3) substituents increase metabolic stability but may reduce bioavailability due to high logP values .

Key Insights:

  • Antimicrobial Activity : Entry 2 demonstrates potent activity against sulfate-reducing bacteria, attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .
  • Receptor Targeting : Piperazine/piperidine-containing analogs (Entries 4, 5) are common in CNS drug design due to their ability to interact with neurotransmitter receptors .
  • Gaps in Data : The target compound lacks direct biological studies, highlighting a need for empirical validation of its hypothesized kinase or GPCR interactions.

Reaction Notes:

  • The target compound’s synthesis likely parallels methods for arylpiperazine/piperidine benzamides, emphasizing mild conditions to preserve nitro group integrity .
  • Heterocyclic ether formation (Entry 4) requires palladium catalysis, increasing synthetic complexity compared to direct amidation routes .

Biological Activity

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N3_{3}O3_{3}
  • IUPAC Name : this compound
  • CAS Number : 2879206

This compound features a nitro group, a piperidine moiety, and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. The compound is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to reduced phosphorylation of retinoblastoma (Rb) protein, thereby inducing apoptosis in cancer cells .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of CDK5, leading to downregulation of anti-apoptotic proteins like Mcl-1 .
  • Induction of Apoptosis : It promotes the expression of cleaved caspase-3, facilitating tumor cell death .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising anticancer activity across various cancer cell lines. Its efficacy has been evaluated in vitro and in vivo, demonstrating significant potential as an anticancer agent.

Case Studies:

  • Pancreatic Cancer : A study reported that analogs similar to this compound were tested on five pancreatic cancer cell lines, showing approximately two-fold greater potency compared to standard treatments .
  • HepG2 Cells : Compounds derived from the same structural class have shown IC50_{50} values as low as 0.12 μM against HepG2 liver cancer cells, indicating strong inhibitory bioactivity .

Data Tables

Cell Line IC50_{50} (μM) Mechanism
HepG20.12Induction of HIF-1α and apoptosis
Pancreatic Cancer~2-fold more potentCDK5 inhibition
Various Tumor Lines~92.4General cytotoxicity

Research Findings

The compound's structural features contribute significantly to its biological activity. The presence of the nitro group enhances electron-withdrawing properties, increasing the compound's reactivity with biological targets. Additionally, the piperidine ring is known for enhancing solubility and bioavailability, making it a favorable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?

  • Synthesis Pathways : Common approaches involve coupling 3-nitrobenzoyl chloride with 4-(piperidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Alternative routes may use activating agents like HATU or EDCI for amide bond formation .
  • Condition Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature significantly impact reaction efficiency. For example, higher yields (>70%) are reported in DMF at 50°C compared to THF at room temperature .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard methods. Purity >95% is achievable via gradient elution .

Q. How can researchers characterize the structural integrity of this compound?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ~340.2, with fragmentation patterns confirming nitro and piperidine moieties .
    • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 63.3%, H: 5.6%, N: 12.3%) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • High Solubility : DMSO (>50 mg/mL) and dichloromethane (>30 mg/mL).
  • Low Solubility : Aqueous buffers (PBS: <0.1 mg/mL), necessitating DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s hERG channel modulation, and what controls are critical?

  • Experimental Design :

  • Patch-Clamp Electrophysiology : Use HEK293 cells expressing hERG channels. Apply 0.1–10 μM compound and measure current amplitude changes.
  • Controls : Include E-4031 (hERG blocker) to confirm channel specificity. EC50 values should be calculated using dose-response curves (Hill slope ~3.3) .
    • Data Interpretation : A >10-fold current potentiation at 0.5 μM suggests strong inactivation removal. Validate with voltage-clamp protocols to assess shifts in inactivation midpoint (e.g., +96 mV shift at 2 μM) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Example : Discrepancies in hERG activation vs. cytotoxicity may arise from off-target effects.

  • Multi-Assay Validation : Combine patch-clamp, MTT assays, and radioligand binding (e.g., [3H]dofetilide competition).
  • Metabolic Stability Check : Incubate with liver microsomes to rule out metabolite interference .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Byproduct Analysis : Common impurities include nitro-reduction products (e.g., amine derivatives) or incomplete coupling.
  • Mitigation Strategies :

  • Use inert atmospheres (N2/Ar) to prevent nitro group reduction.
  • Optimize stoichiometry (1.2:1 acyl chloride:aniline ratio) and add molecular sieves to scavenge HCl .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina with hERG channel homology models (PDB: 5VA1). Focus on piperidine and nitro group interactions with S6 domain residues (Tyr652, Phe656).
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .

Methodological Considerations

Q. How to troubleshoot low yields in amide coupling reactions?

  • Diagnostic Steps :

Verify reagent purity (HPLC-grade solvents, anhydrous conditions).

Test alternative coupling agents (e.g., DCC vs. EDCI).

Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. What in vitro models are suitable for assessing cardiac safety profiles?

  • Primary Models :

  • Guinea Pig Ventricular Myocytes : Measure action potential duration (APD90) shortening (>70% at 3 μM) .
  • hERG-HEK293 Cells : Use automated patch-clamp systems for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.